![molecular formula C8H7N3O2 B061165 6-metil-4-nitro-1H-pirrolo[2,3-b]piridina CAS No. 178268-98-9](/img/structure/B61165.png)
6-metil-4-nitro-1H-pirrolo[2,3-b]piridina
Descripción general
Descripción
6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring, with a methyl group at the 6-position and a nitro group at the 4-position
Aplicaciones Científicas De Investigación
Anticancer Applications
One of the primary areas of research for 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is its potential as an anticancer agent. The compound has been shown to inhibit the proliferation of cancer cells through the following mechanisms:
- Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : The compound acts as an FGFR inhibitor, which is crucial because abnormal FGFR signaling is implicated in various cancers. For instance, in vitro studies have demonstrated that derivatives of this compound can significantly inhibit the growth of breast cancer cell lines (e.g., 4T1) and induce apoptosis .
Other Therapeutic Applications
Beyond oncology, 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine has shown promise in other areas:
- Antidiabetic Properties : Certain derivatives have been found to effectively reduce blood glucose levels without affecting insulin concentrations. These compounds may be beneficial in treating conditions like type 2 diabetes and metabolic syndrome .
- Antimicrobial Activity : Research indicates that derivatives exhibit antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .
Summary of Biological Activities
Activity | Target | Outcome |
---|---|---|
Anticancer | FGFRs (FGFR1, FGFR2, FGFR3) | Inhibition of cell proliferation; apoptosis induction |
Antidiabetic | Glucose transport mechanisms | Reduction in blood glucose levels |
Antimicrobial | Bacterial and fungal pathogens | Moderate activity against Staphylococcus aureus |
Structure-Activity Relationship
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-Methyl-1H-pyrrolo[2,3-b]pyridine | Methyl group at position 5 | FGFR inhibition |
4-Amino-1H-pyrrolo[2,3-b]pyridine | Amino group at position 4 | Anticancer properties |
6-Methoxy-4-nitro-1H-pyrrolo[2,3-b]pyridine | Methoxy substituent at position 6 | Enhanced solubility and bioactivity |
In Vitro Studies on Cancer Cell Lines
In a study evaluating the effectiveness of various pyrrolo derivatives against breast cancer cells (4T1), compound 4h exhibited IC50 values of 7 nM for FGFR1, indicating potent inhibitory activity. The results demonstrated significant inhibition of cell migration and invasion alongside reduced cell viability, suggesting its potential as a lead compound for further development in cancer therapy .
Antidiabetic Activity Assessment
A series of experiments conducted on various substituted derivatives revealed that certain compounds could enhance insulin sensitivity significantly while lowering blood glucose levels in animal models without altering circulating insulin levels. This finding suggests their potential application in managing diabetes-related conditions .
Mecanismo De Acción
Target of Action
The primary target of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . These compounds inhibit the FGFR signaling pathway, which is often abnormally activated in various types of tumors .
Biochemical Pathways
The FGFR signaling pathway is a key biochemical pathway affected by 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine. This pathway includes downstream signaling such as RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
In vitro studies have shown that 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine derivatives can inhibit cancer cell proliferation and induce apoptosis . For example, one derivative significantly inhibited the migration and invasion of 4T1 breast cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-3-nitroaniline with suitable reagents can lead to the formation of the desired pyrrolopyridine derivative . The reaction conditions typically involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .
Análisis De Reacciones Químicas
Types of Reactions: 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methyl and nitro groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can have different functional groups depending on the reagents and conditions used .
Comparación Con Compuestos Similares
1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but lacking the methyl and nitro groups.
Pyrrolopyrazine derivatives: Compounds with a similar fused ring system but containing a pyrazine ring instead of a pyridine ring.
Uniqueness: 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both a methyl group and a nitro group, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its potential as a therapeutic agent by providing additional sites for chemical modification and interaction with biological targets .
Actividad Biológica
6-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
6-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine possesses the molecular formula C₈H₇N₃O₂. Its unique structure features a pyrrole ring fused to a pyridine ring, with both a methyl and nitro group contributing to its reactivity and biological properties.
The primary mechanism of action for 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with the Fibroblast Growth Factor Receptor (FGFR) . Upon binding to fibroblast growth factors, FGFR undergoes dimerization and autophosphorylation, activating downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt. This activation can lead to inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines .
Anticancer Activity
Research indicates that derivatives of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines, including breast and ovarian cancer cells. For instance, compounds derived from this scaffold have shown IC₅₀ values in the low micromolar range against these cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported moderate to potent activity against various bacterial strains, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 3.12 μg/mL, indicating promising potential as an antibacterial agent .
Case Studies
- Anticancer Efficacy : A study assessed the cytotoxic effects of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine derivatives on ovarian cancer cells. The results indicated that certain derivatives significantly inhibited cell viability while showing minimal toxicity to healthy cells .
- Antimicrobial Testing : Another study focused on the antimicrobial activity of pyrrolo[2,3-b]pyridine derivatives against Mycobacterium tuberculosis. The most active compounds exhibited MIC values less than 0.15 µM, showcasing their potential as new anti-tuberculosis agents .
Comparative Analysis with Similar Compounds
A comparison with related compounds highlights the unique biological activity of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine:
Compound Type | Structure Features | Biological Activity |
---|---|---|
1H-pyrrolo[2,3-b]pyridine | Lacks methyl and nitro groups | Lower anticancer activity |
Pyrrolopyrazine Derivatives | Contains a pyrazine ring | Variable activity; often less potent than pyrrolopyridines |
Propiedades
IUPAC Name |
6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-4-7(11(12)13)6-2-3-9-8(6)10-5/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSFFHOXHZNYRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CNC2=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442372 | |
Record name | 6-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178268-98-9 | |
Record name | 6-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.